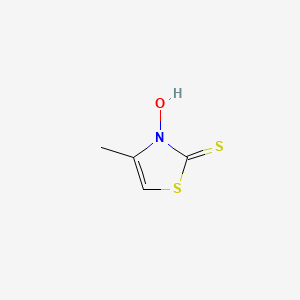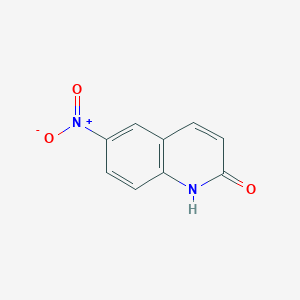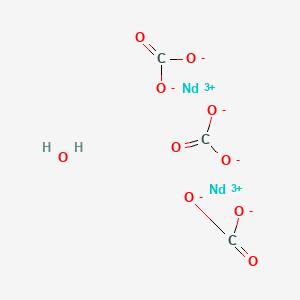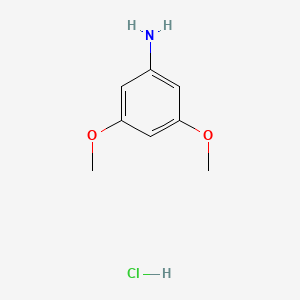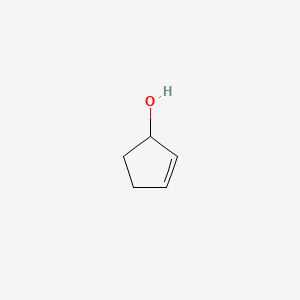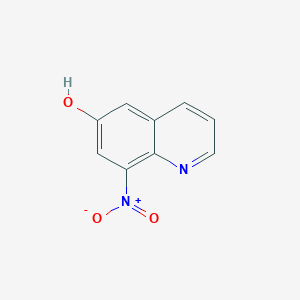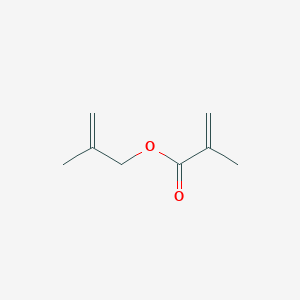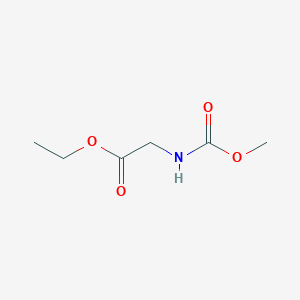
Aluminum oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum oxalate, also known as this compound, is a chemical compound with the formula [Al2(C2O4)3]. It is a derivative of aluminum bis-oxalate and appears as a colorless crystalline solid. This compound is insoluble in water and most organic solvents. At high temperatures, it decomposes, releasing carbon dioxide and carbon monoxide .
Scientific Research Applications
Aluminum oxalate has several applications in scientific research:
Mechanism of Action
Target of Action
Dialuminium trioxalate is a compound with the formula [Al2(C2O4)3], which is a derivative of aluminum bis-oxalate . It is often used as a reagent in chemical laboratories to synthesize and study other compounds . The primary targets of dialuminium trioxalate are the molecules or structures it interacts with during these chemical reactions.
Mode of Action
The mode of action of dialuminium trioxalate involves its interaction with these targets. As a reagent, it participates in chemical reactions, often serving as a catalyst precursor for some organic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction and the other compounds involved.
Biochemical Pathways
The biochemical pathways affected by dialuminium trioxalate would be those related to the specific reactions it is used in. As a reagent and catalyst precursor, dialuminium trioxalate can influence a variety of biochemical pathways, with the downstream effects varying based on the specific reaction .
Pharmacokinetics
Dialuminium trioxalate is a colorless crystalline solid, insoluble in water and most organic solvents This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be significantly influenced by these physical and chemical properties
Result of Action
The molecular and cellular effects of dialuminium trioxalate’s action would be determined by the specific reactions it is involved in. For instance, it can decompose at high temperatures, releasing carbon dioxide and carbon monoxide . This decomposition could have significant effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of dialuminium trioxalate can be influenced by various environmental factors. For example, it can decompose at high temperatures . Therefore, the temperature of the environment could significantly impact its stability and efficacy. Additionally, it should be stored properly and avoid contact with strong oxidants and acids to prevent dangerous reactions .
Safety and Hazards
Dialuminium trioxalate is generally relatively safe under normal use conditions, but it is irritating to eyes and skin, and appropriate protective equipment should be worn when using it . Inhalation of dust and solution should be avoided, as well as contact with mouth and food . Storage should avoid contact with strong oxidants and acids to prevent dangerous reactions . It should be stored properly and avoid contact with combustible materials to reduce the risk of fire and explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing dialuminium trioxalate involves reacting oxalic acid with aluminum chloride to obtain aluminum bis-oxalate. Subsequently, aluminum bis-oxalate is reacted with aniline to produce dialuminium trioxalate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Aluminum oxalate undergoes various chemical reactions, including decomposition at high temperatures, which releases carbon dioxide and carbon monoxide . It can also participate in coordination reactions due to the presence of oxalate ligands.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this are limited.
Reduction: Reduction reactions involving dialuminium trioxalate are less common but can be explored using strong reducing agents.
Substitution: The oxalate ligands in dialuminium trioxalate can be substituted with other ligands under appropriate conditions.
Major Products Formed: The major products formed from the decomposition of dialuminium trioxalate are carbon dioxide and carbon monoxide .
Comparison with Similar Compounds
Aluminum bis-oxalate: A precursor in the synthesis of dialuminium trioxalate.
Tris(oxalato)chromate(III): Another oxalate-based compound with similar coordination properties.
Calcium oxalate: Commonly found in nature and used in various industrial applications.
Uniqueness: Aluminum oxalate is unique due to its specific coordination chemistry and its ability to form stable complexes with metal ions. Its decomposition properties and use as a catalyst precursor further distinguish it from other similar compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dialuminium trioxalate involves the reaction between aluminium oxalate and oxalic acid in the presence of water.", "Starting Materials": [ "Aluminium oxalate", "Oxalic acid", "Water" ], "Reaction": [ "Mix aluminium oxalate and oxalic acid in a 1:3 molar ratio in a reaction vessel", "Add water to the reaction vessel to create a slurry", "Heat the slurry to 80-90°C and stir for 2-3 hours", "Filter the resulting mixture to obtain Dialuminium trioxalate as a white crystalline solid", "Wash the solid with water and dry it in a vacuum oven at 60°C for 24 hours" ] } | |
CAS No. |
814-87-9 |
Molecular Formula |
C6Al2O12 |
Molecular Weight |
318.02 g/mol |
IUPAC Name |
bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate |
InChI |
InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
ZCLVNIZJEKLGFA-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3] |
Canonical SMILES |
C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2 |
| 814-87-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


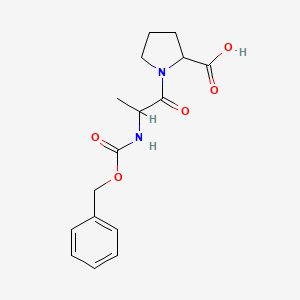
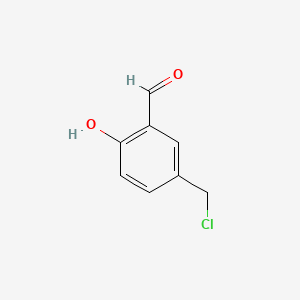
![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)
